REACTION_CXSMILES
|
Cl[C:2]1[C:11]([CH3:12])=[C:10]([Cl:13])[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[Br-].[CH:15]1([Zn+])[CH2:17][CH2:16]1.C1C[O:22][CH2:21]C1>C1(C)C=CC=CC=1.[Pd+2].ClC1C=C[C-](P(C2C=CC=CC=2)C2C=CC=CC=2)C=1Cl.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH3:21][OH:22].[NH4+:3].[OH-:22].[Cl:13][C:10]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[N:3]=[C:2]([CH:15]2[CH2:17][CH2:16]2)[C:11]=1[CH3:12] |f:1.2,5.6.7.8,9.10.11|
|
Name
|
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=NC=CC=C2C(=C1C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].C1(CC1)[Zn+]
|
Name
|
|
Quantity
|
3.94 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
161 mg
|
Type
|
catalyst
|
Smiles
|
[Pd+2].ClC1=C([C-](C=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)Cl.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After this time the reaction was cooled to rt
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc (60 mL) and water (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The separated organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CO.[NH4+].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC2=NC=CC=C12)C1CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |